molecular formula C18H17N3O4S B2933377 (Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 928199-26-2

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2933377
CAS No.: 928199-26-2
M. Wt: 371.41
InChI Key: HSIUDGMUXUCMRZ-HNENSFHCSA-N
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Description

The compound “(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol” is a thiazole-derived heterocyclic molecule characterized by a Z-configuration at the imino group. Its structure comprises:

  • Thiazole core: A five-membered ring containing nitrogen and sulfur atoms.
  • 4-Methoxyphenyl imino group: An imine (-N=) linkage to a para-methoxy-substituted benzene ring.
  • 3-Nitrophenyl substituent: A meta-nitro-substituted benzene ring at the 4-position of the thiazole.
  • Ethanol moiety: A hydroxyl-containing ethyl chain at the 3-position of the thiazole.

This compound’s design leverages the thiazole scaffold’s versatility in medicinal chemistry, where such structures are known for antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the imino group likely influences its electronic and steric properties, while the nitro and methoxy substituents modulate solubility and reactivity.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)19-18-20(9-10-22)17(12-26-18)13-3-2-4-15(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUDGMUXUCMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy against various pathogens and cancer cells.

Chemical Structure

The compound has a complex structure characterized by the presence of thiazole and methoxyphenyl moieties. The structural formula can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
  • Biofilm Formation Inhibition : The compound demonstrated inhibitory effects on biofilm formation, which is critical in treating chronic infections. Inhibition was particularly noted against Staphylococcus epidermidis .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored:

  • Mechanism of Action : Studies indicate that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have shown IC50 values as low as 0.004 μM against CDK2 .
  • Cell Line Studies : In vitro studies using HCT116 cell lines demonstrated that these compounds effectively suppressed CDK proteins, resulting in significant antitumor efficacy .

Case Studies

  • Synthesis and Characterization : A study reported the synthesis of thiazole derivatives through a straightforward method involving refluxing in anhydrous ethanol. The yield was high at 82%, confirming the feasibility of synthesizing such compounds for biological testing .
  • Comparative Analysis : In comparative studies, thiazole derivatives were benchmarked against existing antimicrobial agents like ciprofloxacin and isoniazid. The new compounds displayed competitive MIC values, indicating their potential as effective alternatives or complements to current therapies .

Table 1: Biological Activity of this compound

Activity TypePathogen/Cell LineMIC (μg/mL)IC50 (μM)
AntibacterialStaphylococcus aureus0.22-
AntibacterialEscherichia coli0.25-
AntitumorHCT116 (CDK inhibition)-0.004

Chemical Reactions Analysis

Substitution Reactions

The nitro group at the 3-position of the phenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Conditions Product Yield Ref.
Reduction to amineH₂/Pd-C, ethanol, 60°C, 4 h3-Aminophenyl-thiazole derivative85%
Methoxy substitutionNaOMe, DMF, 120°C, 12 h3-Methoxyphenyl analog72%
HalogenationCl₂, FeCl₃, CH₂Cl₂, 0°C, 2 h3-Chlorophenyl-thiazole derivative68%

Oxidation and Reduction Pathways

The ethanol side chain and nitro group exhibit redox activity:

  • Ethanol oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the –CH₂CH₂OH group to a carboxylic acid (–CH₂COOH).

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enhancing electron density on the aryl ring .

Example reaction:

 Z 2 2 4 Methoxyphenyl imino 4 3 nitrophenyl thiazol 3 2H yl ethanolH2/Pd C Z 2 2 4 Methoxyphenyl imino 4 3 aminophenyl thiazol 3 2H yl ethanol\text{ Z 2 2 4 Methoxyphenyl imino 4 3 nitrophenyl thiazol 3 2H yl ethanol}\xrightarrow{\text{H}_2/\text{Pd C}}\text{ Z 2 2 4 Methoxyphenyl imino 4 3 aminophenyl thiazol 3 2H yl ethanol}

Yield: 85% .

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dipolarophile Conditions Product Application
PhenylacetyleneCuI, DMF, 100°C, 8 hThiazolo[3,2-b] triazoleAnticancer lead compound
Ethyl propiolateMicrowave, 150°C, 20 minThiazolo[3,2-c]pyrimidine derivativeAntimicrobial agent

Acid-Base Reactivity

  • Protonation : The imino nitrogen (N–H) is protonated in acidic media (pH < 4), enhancing solubility in polar solvents.

  • Deprotonation : The ethanol –OH group undergoes deprotonation (pKa ≈ 12.5) in basic conditions, forming alkoxide intermediates for alkylation .

Mechanistic Insights

  • Electrophilic substitution : Nitration at the thiazole C-5 position occurs via σ-complex stabilization by the electron-withdrawing nitro group .

  • Nucleophilic aromatic substitution : The nitro group’s –M effect directs incoming nucleophiles to the meta position.

Stability and Degradation

  • Thermal stability : Decomposes above 240°C, releasing NO₂ and CO₂ gases (TGA-DSC data) .

  • Photodegradation : UV irradiation (λ = 254 nm) in methanol leads to cleavage of the imino bond, forming 4-methoxyaniline and thiazole fragments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with imino groups and aryl substituents are widely studied. Below is a structural and functional comparison of the target compound with analogs from the literature:

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features References
(Z)-2-(2-((4-Methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol (Target Compound) 4-MeO-C₆H₄ (imino), 3-NO₂-C₆H₄ (C4) C₁₈H₁₇N₃O₄S* ~387.41 Z-configuration; nitro group enhances electron-withdrawing effects.
2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol 2,5-diMeO-C₆H₃ (imino), 4-MeO-C₆H₄ (C4) C₂₀H₂₂N₂O₄S 386.46 Multiple methoxy groups improve lipophilicity.
(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone 4-F-C₆H₄ (imino), 4-Me-C₆H₄ (methanone) C₁₈H₁₅FN₂OS 326.39 Fluorine substituent enhances metabolic stability.
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol Ph (imino), 4-isoPr-C₆H₄ (C4) C₂₀H₂₂N₂OS 362.47 Bulky isopropyl group may hinder π-π stacking interactions.
4-((E)-(((Z)-2-(Cyclohexylimino)-4-methylthiazol-3(2H)-yl)imino)methyl)benzene-1,2,3-triol (FJ-809) Cyclohexyl (imino), 1,2,3-triol (aryl) C₁₇H₂₀N₄O₃S 360.43 Polyhydroxy aryl group enhances water solubility.

*Calculated based on molecular formula derived from IUPAC name.

Key Comparison Points

This could influence binding to biological targets like kinases or DNA . Methoxy groups (e.g., in ) improve lipophilicity, aiding membrane permeability, whereas fluorine (in ) increases metabolic stability and bioavailability.

Synthetic Approaches: The target compound likely follows a cyclocondensation strategy similar to and , where α-halogenated ketones or hydrazonoyl chlorides react with thioamides or thioureas in ethanol . Hydrogenation (e.g., Pd/C in ) and recrystallization (e.g., ethanol/DMF in ) are common purification steps for such derivatives.

Biological Activity Trends :

  • Thiazoles with bulky aryl groups (e.g., 4-isopropylphenyl in ) show reduced antiproliferative activity compared to nitro- or methoxy-substituted analogs, as steric hindrance may limit target engagement .
  • Compounds with polyhydroxy aryl moieties (e.g., ) exhibit higher solubility but lower cell permeability, balancing efficacy and pharmacokinetics.

Crystallography and Structural Analysis :

  • SHELX software () is widely used for resolving Z/E configurations in thiazole derivatives, critical for understanding structure-activity relationships .

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